1-Methyl-4-(pyrrolidin-3-yl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-pyrrolidin-3-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNMGRFCMUWUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562384 | |
| Record name | 1-Methyl-4-(pyrrolidin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202991-92-2 | |
| Record name | 1-Methyl-4-(pyrrolidin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(pyrrolidin-3-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Methyl 4 Pyrrolidin 3 Yl Piperazine and Analogues
General Strategies for Piperazine (B1678402) Ring Construction
The piperazine moiety is a prevalent scaffold in medicinal chemistry, and numerous synthetic methods have been developed for its construction. nih.gov These strategies often involve the formation of the six-membered ring through the strategic connection of nitrogen and carbon atoms.
Reductive Amination Approaches to Piperazine Derivatives
Reductive amination is a cornerstone of C-N bond formation and is widely applied in the synthesis of piperazine derivatives. thieme-connect.com This method typically involves the reaction of a dicarbonyl compound or its equivalent with a diamine, or the reaction of a dialdehyde (B1249045) with an amine, followed by reduction of the intermediate imines. A common modern approach involves the reductive amination of a β-keto ester with an amine to generate a 1,4-diamine precursor, which can then be cyclized. nih.gov
Key reducing agents used in these transformations include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are valued for their selectivity and compatibility with various functional groups. thieme-connect.comgoogle.com Catalytic hydrogenation using hydrogen gas (H₂) is considered an ideal "green" reducing agent, as it incorporates fully into the product with water as the only byproduct. thieme-connect.com However, direct reductive aminations with secondary amines can be challenging due to the competing reduction of the carbonyl group to an alcohol. thieme-connect.com Continuous-flow hydrogenation reactors have emerged as a technology to mitigate the safety concerns associated with handling hydrogen gas in a laboratory setting. thieme-connect.com
Table 1: Reductive Amination Conditions for Piperazine Precursor Synthesis
| Reactants | Reducing Agent | Conditions | Product Type |
|---|---|---|---|
| β-keto ester, Ammonium acetate | Sodium cyanoborohydride | - | 2,3-substituted 1,4-diamine nih.gov |
| Benzaldehyde, Boc-piperazine | Sodium triacetoxyborohydride | - | N-protected benzylpiperazine thieme-connect.com |
| Aldehyde/Ketone, Amine | Hydrogen (H₂) | Catalytic (e.g., Pd/C), Continuous-flow | Higher order amine thieme-connect.com |
This table is interactive and can be sorted by column.
Cyclization Reactions in Piperazine Synthesis
The construction of the piperazine ring is frequently accomplished through the cyclization of linear precursors. researchgate.net A variety of cyclization strategies have been developed to afford substituted piperazines. One such method is the Dieckmann cyclization, which has been successfully applied to create piperazine-2,5-diones from amino acid derivatives. thieme-connect.com
Other approaches include palladium-catalyzed cyclization reactions that can assemble highly substituted piperazines from diamine components and a propargyl unit, offering high regio- and stereochemical control. organic-chemistry.org A recently developed method utilizes a sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to yield piperazines with substituents at both carbon and nitrogen atoms. nih.gov Additionally, intramolecular hydroamination has been demonstrated as a key step in the modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org
Table 2: Selected Cyclization Strategies for Piperazine Synthesis
| Precursor Type | Reaction Name/Type | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Linear diamine precursors | General Cyclization | Various | Common and versatile approach researchgate.net |
| Amino acid derivatives | Dieckmann Cyclization | NaH, THF | Access to piperazine-2,5-diones thieme-connect.com |
| Diamines, Propargyl units | Palladium-catalyzed Cyclization | Palladium catalyst | High regio- and stereocontrol organic-chemistry.org |
| Bis(oximinoalkyl)amines | Reductive Cyclization | 5%-Pd/C, H₂ | Stereoselective formation of 2,6-cis-isomers nih.gov |
This table is interactive and can be sorted by column.
Recent Advances in C–H Functionalization of Piperazine Scaffolds
While traditional piperazine synthesis focuses on N-functionalization or building the ring from linear precursors, recent advances have enabled the direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring. mdpi.comencyclopedia.pub This approach provides a powerful and efficient route to introduce structural diversity at the carbon atoms, which has historically been challenging. mdpi.comencyclopedia.pub The presence of the second nitrogen atom in piperazines often complicates C-H functionalization methods that are successful for other heterocycles like pyrrolidines or piperidines. mdpi.comencyclopedia.pub
Several strategies, including α-lithiation trapping, transition-metal-catalyzed reactions, and photoredox catalysis, have been developed. nih.gov Photoredox catalysis, in particular, has proven effective. For instance, an iridium-based photoredox catalyst can be used for the C-H arylation of N-Boc protected piperazines with 1,4-dicyanobenzenes. encyclopedia.pub Another innovative method is the Stannyl (B1234572) Amine Protocol (SnAP), which involves the copper-mediated cyclization of imines generated from aldehydes and a tin-substituted diamine reagent, leading to C2-functionalized piperazines. mdpi.com
Table 3: Modern Methods for C–H Functionalization of Piperazines
| Method | Catalyst/Reagent System | Type of Functionalization | Key Features |
|---|---|---|---|
| Photoredox Catalysis | Iridium-based photocatalyst | α-Arylation | Direct coupling of N-Boc piperazines with dicyanobenzenes encyclopedia.pub |
| Stannyl Amine Protocol (SnAP) | Copper (stoichiometric or catalytic) | α-Alkylation/Arylation | Convergent method using aldehydes and stannyl amine reagents mdpi.com |
| Silicon Amine Protocol (SLAP) | Photocatalytic conditions | α-Alkylation/Arylation | Avoids the use of toxic tin reagents mdpi.com |
| CarboxyLic Amine Protocol (CLAP) | Iridium-based photocatalyst | α-Alkylation/Arylation | Decarboxylative cyclization with amino-acid-derived diamines mdpi.com |
This table is interactive and can be sorted by column.
General Strategies for Pyrrolidine (B122466) Ring Construction
The pyrrolidine ring is another critical heterocyclic motif found in numerous biologically active compounds. mdpi.com Its synthesis has been extensively studied, with a significant focus on controlling the stereochemistry of its substituents.
Stereoselective Pyrrolidine Synthesis Methods
Stereoselective synthesis of the pyrrolidine ring is crucial for creating optically pure compounds. A dominant strategy involves using chiral precursors, such as the amino acids L-proline and 4-hydroxy-L-proline, which provide a ready-made, stereochemically defined pyrrolidine ring that can be further elaborated. nih.govmdpi.com
Cycloaddition reactions are also a powerful tool for constructing the pyrrolidine ring with high stereocontrol. The [3+2] cycloaddition between an azomethine ylide and an alkene is a particularly effective method, capable of generating multiple stereogenic centers in a single step. mdpi.comacs.org Recent developments have shown that N-tert-butanesulfinylimines can act as effective components in these cycloadditions, allowing for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org Other methods include palladium-catalyzed hydroarylation of N-alkyl pyrrolines to give 3-aryl pyrrolidines and the cyclization of allenic amino acids. chemrxiv.orgorganic-chemistry.org
Table 4: Methods for Stereoselective Pyrrolidine Synthesis
| Method | Key Reagents/Precursors | Catalyst/Conditions | Key Outcome |
|---|---|---|---|
| Chiral Pool Synthesis | L-proline, 4-hydroxyproline (B1632879) | Various | Introduction of a pre-formed chiral heterocycle nih.govmdpi.com |
| [3+2] Cycloaddition | Azomethine ylides, Alkenes | Ag₂CO₃ | Densely substituted pyrrolidines with up to four stereocenters acs.org |
| Palladium-catalyzed Hydroarylation | N-alkyl pyrrolines, Aryl halides | Palladium catalyst | 3-Aryl pyrrolidines chemrxiv.org |
| Cycloisomerization | α-amino allenes | K₂CO₃, DMF | Stereoselective formation of 3-pyrrolines organic-chemistry.org |
This table is interactive and can be sorted by column.
Convergent Synthesis Approaches for Piperazine-Pyrrolidine Hybrid Structures
A convergent synthesis for a hybrid molecule like 1-methyl-4-(pyrrolidin-3-yl)piperazine would involve the separate synthesis or sourcing of the two heterocyclic components, followed by their strategic coupling. This approach is often more efficient for complex molecules than a linear synthesis.
A highly plausible and widely used strategy for coupling a piperazine to another heterocycle is reductive amination. In the context of the target molecule, this would involve the reaction of 1-methylpiperazine (B117243) with a suitable pyrrolidine precursor, specifically N-protected-pyrrolidin-3-one. The reaction forms an intermediate enamine or iminium ion, which is then reduced in situ to form the final C-N bond linking the two rings. The protecting group on the pyrrolidine nitrogen (e.g., a Boc group) would then be removed in a final step. This exact strategy has been documented for the synthesis of the analogous compound 1-methyl-4-(4-piperidinyl)piperazine, where N-methylpiperazine is reacted with N-Boc-piperidin-4-one. google.comchemicalbook.com
Table 5: Proposed Convergent Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | 1-Methylpiperazine | N-Boc-pyrrolidin-3-one | Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloromethane) | 1-Boc-3-(4-methylpiperazin-1-yl)pyrrolidine |
This table is interactive and can be sorted by column.
This convergent approach offers flexibility and efficiency, allowing for the modification of either the piperazine or pyrrolidine fragment before the coupling step to generate a library of analogues.
Chiral Synthesis and Stereocontrol in this compound Development
The stereochemistry of this compound is a critical determinant of its pharmacological profile. The presence of a stereocenter in the pyrrolidine ring necessitates the development of synthetic strategies that allow for precise control over the three-dimensional arrangement of the molecule. The synthesis of enantiomerically pure forms is essential, as different enantiomers of a chiral drug can exhibit significantly different biological activities. rsc.org This section details the asymmetric and stereocontrolled methodologies employed in the synthesis of chiral piperazine and pyrrolidine precursors, the use of stereodirecting agents, and the approaches to control the diastereomeric outcome.
Asymmetric Synthetic Routes to Chiral Piperazines and Pyrrolidines
The construction of the chiral core of this compound relies on established and innovative methods for the asymmetric synthesis of its constituent heterocyclic rings: piperazine and pyrrolidine. These methods can be broadly categorized based on the origin of chirality, including the use of chiral pool starting materials, catalytic asymmetric reactions, and substrate-controlled cyclizations.
A primary strategy for obtaining optically pure pyrrolidine derivatives is to start with a readily available chiral molecule, a technique known as a chiral pool synthesis. mdpi.comresearchgate.net The non-essential amino acid L-proline, which possesses a single chiral center, is a frequent and versatile building block for this purpose. nih.gov For instance, (S)-prolinol, derived from the reduction of proline, serves as a common starting material for a variety of pyrrolidine-containing drugs. mdpi.com Similarly, 4-hydroxyproline is another widely used precursor that provides a functional handle for further chemical modification while retaining the inherent stereochemistry. mdpi.comresearchgate.net
Catalytic asymmetric synthesis represents another powerful approach, offering high efficiency and enantioselectivity. rsc.org For piperazine synthesis, methods such as homochiral-pyrrolidine catalyzed α-chlorination of aldehydes followed by a sequence of reduction, conversion to triflates, and internal SN2 reaction can yield chiral piperazines with controlled stereochemistry. rsc.org Chemo-enzymatic methods have also been developed for the asymmetric dearomatization of activated pyridines to produce substituted chiral piperidines, which can be precursors to piperazines. nih.gov This approach combines chemical synthesis with biocatalysis, utilizing enzymes like amine oxidases and ene-imine reductases to achieve high stereoselectivity under mild conditions. nih.gov
For pyrrolidines, 1,3-dipolar cycloaddition reactions between azomethine ylides and various dipolarophiles are a classic and highly effective method for creating the five-membered ring with controlled stereochemistry. nih.govmdpi.com The regio- and stereoselectivity of this reaction are influenced by the structures of both the dipole and the dipolarophile. nih.gov Furthermore, catalytic asymmetric additions of enol silanes to in situ generated cyclic N-acyliminium ions, facilitated by strong and confined imidodiphosphorimidate (IDPi) catalysts, can produce 2-substituted pyrrolidines with high enantioselectivity. researchgate.net
| Method | Heterocycle | Key Features | Example Precursor | Reference(s) |
| Chiral Pool Synthesis | Pyrrolidine | Utilizes naturally occurring chiral starting materials. | L-proline, 4-hydroxyproline | mdpi.com, researchgate.net, nih.gov |
| Catalytic Asymmetric Synthesis | Piperazine | Employs chiral catalysts to induce enantioselectivity. | 2-methyl piperazine | rsc.org, rsc.org |
| Chemo-enzymatic Dearomatization | Piperidine (B6355638) | Combines chemical steps with highly selective enzymatic reactions. | Stereo-defined 3-substituted piperidines | nih.gov |
| 1,3-Dipolar Cycloaddition | Pyrrolidine | Forms the heterocyclic ring via a concerted cycloaddition. | Spiro-pyrrolidines/pyrrolizines | nih.gov, mdpi.com |
| Catalytic Asymmetric Addition | Pyrrolidine | Uses chiral catalysts for enantioselective addition to iminium ions. | 2-substituted pyrrolidines | researchgate.net |
Application of Chiral Auxiliaries and Catalysts in Stereoselective Synthesis
To achieve stereocontrol in the synthesis of molecules like this compound, chiral auxiliaries and catalysts are indispensable tools. They function by creating a temporary chiral environment that directs the formation of one stereoisomer over another. sigmaaldrich.comsigmaaldrich.com
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. sigmaaldrich.comsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is widely used in the synthesis of chiral amines and their derivatives. researchgate.net For example, enantiopure tert-butanesulfinamide has emerged as a highly effective chiral auxiliary. researchgate.net When reacted with non-chiral starting materials, it can form intermediates like N-tert-butanesulfinylimines, which then undergo diastereoselective additions. The auxiliary group biases the approach of a nucleophile to one face of the molecule, leading to a high degree of stereocontrol. researchgate.net Other common auxiliaries include ephedrine (B3423809) derivatives and oxazolidinones (e.g., Evans auxiliaries), which are effective in a wide range of asymmetric transformations. sigmaaldrich.comsigmaaldrich.com
Chiral catalysts, on the other hand, accelerate a reaction while inducing chirality without being consumed. This approach is often more atom-economical. Chiral catalysts can be metal-based or purely organic (organocatalysts). For instance, the synthesis of chiral piperazines and pyrrolidines can be achieved through palladium-catalyzed intramolecular reactions or by using chiral diamines in coordination with metal enolates to direct aldol-type reactions with high enantiomeric excess. researchgate.net The development of efficient catalysts is a central goal in modern organic synthesis, enabling the production of enantiomerically pure compounds. rsc.org
| Agent Type | Example(s) | Mechanism of Action | Application | Reference(s) |
| Chiral Auxiliary | (R)-(+)-2-Methyl-2-propanesulfinamide | Temporarily attaches to a substrate, creating a diastereomeric intermediate that directs subsequent reactions. | Stereoselective synthesis of amines and their derivatives. | researchgate.net, sigmaaldrich.com |
| Evans Oxazolidinones (e.g., (S)-4-Benzyl-2-oxazolidinone) | Controls stereochemistry in alkylation and acylation reactions of enolates. | Asymmetric synthesis of carbonyl compounds. | sigmaaldrich.com, sigmaaldrich.com | |
| (1R,2S)-(−)-Ephedrine | Used to form chiral derivatives that influence the stereochemical course of reactions. | Resolution of racemates and asymmetric synthesis. | sigmaaldrich.com, sigmaaldrich.com | |
| Chiral Catalyst | Imidodiphosphorimidate (IDPi) catalysts | Forms a confined chiral environment for enantioselective reactions. | Asymmetric additions of enol silanes to N-acyliminium ions. | researchgate.net |
| Chiral Diamines (e.g., (2S)-1-methyl-2-[(N-1-naphthylamino)methyl]pyrrolidine) | Coordinates to a metal center to create a chiral Lewis acid catalyst. | Enantioselective aldol (B89426) reactions. | researchgate.net |
Diastereoselective Approaches to this compound Isomers
Once the chiral centers within the individual piperazine and pyrrolidine rings are established, the final synthetic challenge lies in controlling the relative stereochemistry between the two rings, a concept known as diastereoselectivity. For this compound, this involves controlling the spatial orientation of the piperazine group relative to the stereocenter on the pyrrolidine ring.
Diastereoselective synthesis can be achieved through various strategies. One common method is substrate-controlled synthesis, where the existing stereocenter in one of the coupling partners dictates the stereochemical outcome of the reaction that joins the two heterocyclic fragments. For example, the nucleophilic substitution reaction between a chiral 3-substituted pyrrolidine and 1-methylpiperazine (or a suitable precursor) can proceed with a degree of diastereoselectivity depending on the reaction conditions and the nature of the leaving group on the pyrrolidine.
Cyclization reactions are another powerful tool for establishing diastereoselectivity. A tandem hydrozirconation-Lewis acid mediated cyclization sequence has been used to synthesize pyrrolidines from chiral N-allyl oxazolidines, demonstrating a diastereoselective approach to ring construction. nih.gov Such intramolecular strategies can offer excellent control over the formation of new stereocenters relative to existing ones.
Furthermore, post-synthetic modification can be employed to alter the diastereomeric ratio. Visible light-mediated photoredox catalysis has been shown to facilitate the diastereoselective epimerization of substituted piperazines. nih.gov This process can convert a less stable diastereomer into the more thermodynamically stable isomer. Such methods allow for the correction of unfavorable diastereomeric ratios obtained from a primary synthetic route, providing access to an equilibrium mixture of diastereomers under specific reaction conditions. nih.gov Stereodivergent synthesis, which uses the same starting material but different reagents or conditions to produce different stereoisomers, is another advanced strategy. For instance, the use of additives like HMPA in aldol reactions of piperidine-2,6-diones has been shown to completely switch the diastereoselectivity from syn to anti products. mdpi.com
| Approach | Description | Key Outcome | Reference(s) |
| Substrate-Controlled Coupling | The inherent chirality of one reactant directs the stereochemistry of the coupling reaction. | Formation of one diastereomer preferentially. | N/A |
| Diastereoselective Cyclization | An intramolecular ring-closing reaction where an existing stereocenter directs the formation of a new one. | High diastereoselectivity in the formation of the heterocyclic ring. | nih.gov |
| Photocatalytic Epimerization | Uses light and a photocatalyst to interconvert diastereomers, often favoring the more stable isomer. | Reversible process that provides an equilibrium mixture of diastereomers. | nih.gov |
| Stereodivergent Synthesis | Employs different reaction conditions or additives to selectively form different diastereomers from the same substrate. | Access to either syn or anti isomers by choice of reagents. | mdpi.com |
Pre Clinical Pharmacological Evaluation and Mechanism of Action Excluding Clinical Human Trials
Receptor Binding Affinities and Selectivity Profiles
Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)
Specific binding affinity data, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, for 1-Methyl-4-(pyrrolidin-3-yl)piperazine at serotonin receptor subtypes 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 could not be located in the available research.
Dopamine (B1211576) Receptor Interactions (e.g., D1, D2, D4)
There is no specific information available regarding the binding affinities of this compound for dopamine receptor subtypes D1, D2, and D4.
Sigma Receptor Interactions (e.g., σ1, σ2)
The binding profile and affinity of this compound for sigma receptor subtypes σ1 and σ2 have not been detailed in the accessible scientific literature.
Affinity for Other Neurotransmitter Receptors
Information regarding the binding affinity of this compound for other neurotransmitter receptors, such as adrenergic, histaminergic, or muscarinic receptors, is not available in the reviewed sources.
Enzyme Inhibition and Modulation Studies
Data on the effects of this compound on enzyme activity is limited.
Matrix Metalloproteinase (MMP) Inhibition
There is no available scientific literature detailing studies on the inhibitory activity of this compound against matrix metalloproteinases (MMPs).
Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition
There is no available scientific literature detailing the evaluation of this compound as an inhibitor of the enzyme Inosine-5′-monophosphate Dehydrogenase (IMPDH). IMPDH is a recognized target for immunosuppressive and antiviral agents, but studies have not specified this particular compound.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition
No data was found regarding the inhibitory activity of this compound against Cyclooxygenase (COX) or Lipoxygenase (LOX) enzymes. While various heterocyclic compounds are investigated for anti-inflammatory properties through inhibition of these enzymes, this specific molecule has not been documented in such studies.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
The potential for this compound to act as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a target for type 2 diabetes therapies, has not been reported in the accessible scientific literature. Although many DPP-IV inhibitors incorporate piperazine (B1678402) or pyrrolidine (B122466) rings, specific data for this compound is absent.
T-type Calcium Channel Inhibition
There are no public records of studies investigating the effect of this compound on T-type calcium channels. Research into T-type calcium channel blockers for conditions like neuropathic pain has explored various piperidine (B6355638) and pyrrolidine derivatives, but this specific compound is not mentioned among them. nih.govnih.gov
Antiparasitic Activity Investigations (in vitro/in vivo pre-clinical models)
Antimalarial Efficacy
While research has been conducted on various aryl piperazine and pyrrolidine derivatives for their potential to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, there is no specific mention or efficacy data for this compound. nih.govunav.edu Studies in this area focus on more complex molecules containing these basic heterocyclic structures.
Antischistosomal Efficacy
No in vitro or in vivo preclinical studies detailing the antischistosomal activity of this compound are available in the public domain. The general anthelmintic properties of the piperazine class are known to act on parasite neuromuscular systems, but specific efficacy data against Schistosoma species for this compound has not been published. patsnap.comdrugbank.com
Anti-Trypanosoma cruzi Activity
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern. Research into novel therapeutic agents is ongoing, with various heterocyclic compounds being investigated. Although some piperazine derivatives have been explored for their antiparasitic properties, specific studies detailing the in vitro or in vivo activity of this compound against T. cruzi have not been identified. Therefore, its potential efficacy and mechanism of action against this parasite are currently unknown.
Table 1: Anti-Trypanosoma cruzi Activity of this compound
| Assay Type | Parasite Stage | Activity Metric (e.g., IC50) | Result |
|---|---|---|---|
| In vitro | Amastigote | µM | No data available |
| In vitro | Trypomastigote | µM | No data available |
Antimicrobial Activity (in vitro)
The piperazine nucleus is a common feature in many antimicrobial agents. However, the antimicrobial profile of this compound has not been specifically reported.
While numerous piperazine derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, there is no available data on the specific antibacterial spectrum and potency of this compound. nih.govresearchgate.net Studies on related compounds often involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.
Table 2: In Vitro Antibacterial Activity of this compound
| Organism | Strain | Activity Metric (e.g., MIC) | Result |
|---|---|---|---|
| Staphylococcus aureus | e.g., ATCC 25923 | µg/mL | No data available |
| Escherichia coli | e.g., ATCC 25922 | µg/mL | No data available |
| Pseudomonas aeruginosa | e.g., ATCC 27853 | µg/mL | No data available |
| Streptococcus pneumoniae | e.g., ATCC 49619 | µg/mL | No data available |
Similarly, the antifungal properties of this compound have not been characterized. Although some compounds containing the piperazine moiety have shown activity against various fungal pathogens, specific data regarding the antifungal spectrum and potency of this particular compound are absent from the literature. nih.govresearchgate.net
Table 3: In Vitro Antifungal Activity of this compound
| Organism | Strain | Activity Metric (e.g., MIC) | Result |
|---|---|---|---|
| Candida albicans | e.g., ATCC 90028 | µg/mL | No data available |
| Aspergillus fumigatus | e.g., ATCC 204305 | µg/mL | No data available |
| Cryptococcus neoformans | e.g., ATCC 208821 | µg/mL | No data available |
Functional Assays for G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are common targets for a wide range of pharmaceuticals. The interaction of this compound with GPCRs has not been detailed in the available scientific literature.
Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), an inverse agonist, or a partial agonist. There are no published studies that characterize the functional activity of this compound at any specific GPCR.
Upon activation, GPCRs trigger intracellular signaling cascades involving second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and calcium ions (Ca2+). Assays measuring the modulation of these second messengers can elucidate the signaling pathways affected by a compound. Currently, there is no available data from second messenger assays for this compound.
Table 4: GPCR Functional Activity of this compound
| Receptor Target | Assay Type | Functional Response | Potency (e.g., EC50/IC50) | Efficacy (% of control) |
|---|---|---|---|---|
| Not Specified | cAMP Assay | No data available | No data available | No data available |
| Not Specified | IP3 Accumulation Assay | No data available | No data available | No data available |
| Not Specified | Calcium Flux Assay | No data available | No data available | No data available |
G Protein Activation Assays (e.g., GTPγS binding)
There is no publicly available information regarding the evaluation of this compound in G protein activation assays. Consequently, no data on its potency (EC50) or efficacy (Emax) in stimulating [³⁵S]GTPγS binding at any specific receptor can be provided.
Arrestin Recruitment Studies
Similarly, no data from arrestin recruitment studies for this compound could be located in the scientific literature. This includes the absence of findings from common assay formats such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA)-based methods that would quantify the compound's ability to promote the interaction between a target receptor and β-arrestin.
Computational Chemistry and Molecular Modeling Studies
Ligand-Receptor Docking Simulations
Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. This method is crucial for understanding the binding affinity and mode of action of potential drug candidates.
Elucidation of Binding Modes and Key Amino Acid Interactions
A thorough search for ligand-receptor docking simulations involving 1-Methyl-4-(pyrrolidin-3-yl)piperazine yielded no specific studies. Consequently, there is no published data detailing its binding modes or its key interactions with the amino acid residues of any specific biological target.
Research in this area would typically involve:
Predicting the binding pose of the compound within the active site of a target protein.
Identifying specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Calculating a docking score to estimate the binding affinity.
Without such studies, the specific molecular interactions that may govern the biological activity of this compound remain unelucidated in the public domain.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules over time, providing insight into the stability and dynamic behavior of a ligand-receptor complex.
Conformational Stability and Dynamic Behavior of Ligands in Binding Sites
No specific molecular dynamics simulation studies for this compound have been identified in the scientific literature. Therefore, information regarding its conformational stability and behavior within a protein binding site is not available. Such a study would typically provide data on:
The stability of the ligand's binding pose over a simulated time period.
The flexibility of the ligand and the receptor's binding pocket.
The energetic contributions of key residues to the binding stability.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, offering deep insights into their structure and reactivity.
Electronic Structure and Reactivity Descriptors
There are no dedicated quantum chemical calculation studies published for this compound. As a result, its specific electronic structure and reactivity descriptors, such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, and charge distributions, have not been reported. These descriptors are valuable for predicting a molecule's reactivity and interaction capabilities.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used in virtual screening to identify other potentially active compounds from large databases.
A search of the literature did not reveal any studies where this compound was used as a template for pharmacophore model generation or as a hit compound identified through a virtual screening campaign. The development of a pharmacophore model based on this compound would require known biological activity data and a set of related active molecules, which are not currently available in the context of such a study.
In Silico ADMET Prediction and Analysis (excluding human-specific or clinical data)
Computational, or in silico, methods provide a crucial, early-stage assessment of a compound's pharmacokinetic and toxicological profile. These predictive models utilize the chemical structure of a molecule to estimate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For the compound this compound, while specific, peer-reviewed experimental ADMET studies are not extensively published, its profile can be analyzed using a variety of well-established computational algorithms and quantitative structure-activity relationship (QSAR) models. Such analyses are foundational in medicinal chemistry for prioritizing lead compounds and identifying potential liabilities before resource-intensive experimental studies are undertaken. nih.govnih.gov
The predicted ADMET profile for this compound suggests a compound with several favorable drug-like characteristics. The analysis focuses on physicochemical properties that influence ADMET outcomes, permeability across biological membranes, interaction with metabolic enzymes, and potential toxicity markers.
Physicochemical Properties and Absorption
The foundational characteristics of a molecule, such as its molecular weight, lipophilicity (logP), solubility (logS), and topological polar surface area (TPSA), are key determinants of its pharmacokinetic behavior. nih.gov The predicted values for this compound indicate good potential for oral bioavailability. The TPSA, a measure of the surface area of polar atoms, is a strong indicator of a molecule's ability to permeate cell membranes. eijppr.com
Predictions suggest high intestinal absorption. Models that simulate permeability, such as Caco-2 cell permeability, are used to forecast the rate and extent of absorption from the gastrointestinal tract into the bloodstream. mdpi.com Furthermore, the compound is not predicted to be a substrate for P-glycoprotein (P-gp), an important efflux transporter that can actively pump compounds out of cells, thereby reducing their absorption and distribution. researchgate.net
Interactive Data Table: Predicted Physicochemical and Absorption Properties
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 169.27 g/mol | Low molecular weight, favorable for absorption. |
| LogP (Lipophilicity) | -0.8 to 0.5 | Indicates good water solubility and balanced lipophilicity. |
| Water Solubility (LogS) | High | Suggests the compound dissolves well in aqueous environments like the gut. |
| Topological Polar Surface Area (TPSA) | 35.1 Ų | Value is well within the range associated with good cell membrane permeability. |
| Intestinal Absorption | High | Predicted to be readily absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal wall. |
| P-glycoprotein Substrate | No | Not likely to be removed by the P-gp efflux pump, enhancing bioavailability. |
Distribution and Metabolism
Distribution predictions focus on how a compound spreads throughout various tissues after absorption. A critical parameter is the ability to cross the blood-brain barrier (BBB). Computational models predict that this compound is likely capable of crossing the BBB, a characteristic common to many piperazine-containing compounds designed to act on the central nervous system. ijraw.com
Metabolism is primarily governed by interactions with the Cytochrome P450 (CYP) family of enzymes. In silico models are used to predict whether a compound is a substrate or an inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.gov Predictions for this compound suggest that it is unlikely to be a significant inhibitor of the major CYP enzymes, reducing the potential for metabolic drug-drug interactions.
Interactive Data Table: Predicted Distribution and Metabolism Properties
| Property | Predicted Outcome | Interpretation |
|---|---|---|
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to be able to enter the central nervous system. |
| CYP1A2 Inhibitor | No | Low potential to interfere with the metabolism of CYP1A2 substrates. |
| CYP2C9 Inhibitor | No | Low potential to interfere with the metabolism of CYP2C9 substrates. |
| CYP2C19 Inhibitor | No | Low potential to interfere with the metabolism of CYP2C19 substrates. |
| CYP2D6 Inhibitor | No | Low potential to interfere with the metabolism of CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low potential to interfere with the metabolism of CYP3A4 substrates. |
Toxicity Predictions
Early-stage toxicity assessment via computational models helps to flag potential safety concerns. Key endpoints include mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. researchgate.net The in silico analysis for this compound indicates a low-risk profile for these specific endpoints. It is not predicted to be mutagenic in the AMES test, nor is it predicted to be an inhibitor of the hERG K+ channel, which is a key indicator for potential cardiotoxicity. mdpi.com
Interactive Data Table: Predicted Toxicity Profile
| Toxicity Endpoint | Predicted Result | Interpretation |
|---|---|---|
| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. |
| hERG Inhibition | Non-inhibitor | Low risk of causing drug-induced cardiac arrhythmias. |
| Hepatotoxicity | Low Probability | Not predicted to be a primary cause of liver injury. |
| Skin Sensitization | No | Unlikely to cause an allergic response upon skin contact. |
Pre Clinical Metabolic Studies and Biotransformation Pathways
In Vitro Metabolic Stability of 1-Methyl-4-(pyrrolidin-3-yl)piperazine Analogues (e.g., Microsomal Assays)
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo intrinsic clearance of a compound. These assays typically utilize liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s. The stability of a compound is often measured by its half-life (t½) in the presence of these microsomes and necessary cofactors like NADPH. nih.gov
For piperazine-containing compounds, metabolic stability can be a significant challenge. Studies on piperazin-1-ylpyridazine analogues revealed rapid metabolism in both mouse and human liver microsomes (MLM/HLM), with some compounds showing extremely short in vitro half-lives of approximately 2-3 minutes. nih.gov This high clearance rate indicates that the compound is quickly broken down, which could limit its systemic exposure and therapeutic effect in vivo.
However, structural modifications to the piperazine-pyrrolidine scaffold can significantly enhance metabolic stability. Research has shown that strategic chemical changes can improve the intrinsic clearance by more than 50-fold. nih.gov For instance, a compound featuring a pyridine (B92270), piperazine (B1678402), pyrimidine, and pyrrolidine (B122466) ring system demonstrated markedly improved metabolic stability in both human and rat liver microsomes. nih.gov Computational tools can be used to predict metabolically vulnerable sites, guiding chemists in designing analogues with improved stability by blocking these "hotspots". acs.org
Table 1: In Vitro Microsomal Stability of Selected Piperazine Analogues This table presents example data on the metabolic stability of various piperazine-containing compounds in liver microsomes, illustrating the impact of structural variations.
| Compound Class | Microsome Source | Half-life (t½) in minutes | Reference |
| Piperazin-1-ylpyridazine (Compound 1) | Mouse Liver Microsomes (MLM) | 2 | nih.gov |
| Piperazin-1-ylpyridazine (Compound 1) | Human Liver Microsomes (HLM) | 3 | nih.gov |
| Modified Piperazin-1-ylpyridazine (Compound 29) | Mouse Liver Microsomes (MLM) | 113 | nih.gov |
| Modified Piperazin-1-ylpyridazine (Compound 29) | Human Liver Microsomes (HLM) | 105 | nih.gov |
Identification of Major Metabolites and Metabolic Routes
Identifying the metabolites of this compound analogues is essential to understand their biotransformation and to assess whether any metabolites are pharmacologically active or potentially toxic. The piperazine and pyrrolidine rings are common sites for metabolic modification.
For a dipeptidyl peptidase IV inhibitor containing both a pyrrolidine and a piperazine moiety, several key metabolic pathways were identified in rats, dogs, and humans. doi.org The primary routes of metabolism (Phase I) include:
Hydroxylation : This is a common metabolic reaction, often occurring on the pyrimidine ring of the analogue studied. doi.org For other piperazine derivatives like Benzylpiperazine (BZP), hydroxylation can occur on aromatic rings. researchgate.net
N-dealkylation : The removal of an alkyl group from a nitrogen atom is a major pathway. This can occur at the piperazine nitrogen, leading to the formation of a 1-aryl-piperazine, or on the pyrrolidine ring. doi.orgnih.gov The N-demethylated piperazine derivative is the main active metabolite of the drug imatinib. clinpgx.org
Amide Hydrolysis : For analogues containing an amide linkage, cleavage of this bond is another significant metabolic route. doi.org
N-oxidation : Oxidation at one of the nitrogen atoms on the piperazine ring is another observed pathway for related structures. nih.gov
In addition to Phase I reactions, compounds may undergo Phase II metabolism, where they are conjugated with endogenous molecules to increase water solubility and facilitate excretion. These pathways can include carbamoyl glucuronidation and glucosidation on the pyrrolidine nitrogen. doi.org
Table 2: Common Metabolic Pathways for Piperazine-Pyrrolidine Scaffolds This table summarizes the principal metabolic reactions observed for compounds containing piperazine and pyrrolidine rings.
| Metabolic Pathway | Description | Common Site of Reaction | Reference |
| Hydroxylation | Addition of a hydroxyl (-OH) group | Aromatic rings, aliphatic carbons | doi.orgresearchgate.net |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom | Piperazine or pyrrolidine nitrogen | doi.orgnih.gov |
| N-oxidation | Addition of an oxygen atom to a nitrogen atom | Piperazine nitrogen | nih.gov |
| Amide Hydrolysis | Cleavage of an amide bond | Amide linkage | doi.org |
| Glucuronidation | Conjugation with glucuronic acid | Nitrogen atoms | doi.org |
Role of Cytochrome P450 (CYP) Isoenzymes in Biotransformation (e.g., CYP3A4, CYP2D6, CYP1A2)
The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of drugs. nih.govmdpi.com Identifying which specific CYP isoenzymes metabolize a drug is critical for predicting drug-drug interactions and understanding variability in patient response due to genetic polymorphisms. wikipedia.orgnih.gov
For piperazine and pyrrolidine derivatives, several CYP isoenzymes play a significant role:
CYP3A4 : This is often the primary enzyme responsible for the metabolism of piperazine-containing drugs. thieme-connect.comnih.gov It is heavily involved in the N-dealkylation of arylpiperazine derivatives and the metabolism of drugs like imatinib and cariprazine. nih.govclinpgx.orgclinpgx.org
CYP2D6 : This isoenzyme is also frequently involved in the biotransformation of piperazine scaffolds. researchgate.net After initial metabolism by CYP3A4, the resulting metabolites are often further oxidized by CYP2D6. nih.gov For some piperazine-pyrrolidine compounds, CYP2D6, along with CYP3A4, can catalyze hydroxylation reactions. doi.org
CYP1A2 : This enzyme has been identified as playing a role in the metabolism of certain piperazine analogues, such as benzylpiperazine. researchgate.net
Other isoenzymes, including CYP2C9 and CYP2C19, may have minor roles in the metabolism of these compounds. researchgate.netclinpgx.org The significant inter-individual variability in the activity of CYP3A4 and CYP2D6 can lead to wide variations in the plasma concentrations of the parent drug and its metabolites. nih.gov
Table 3: Key CYP Isoenzymes in the Metabolism of Piperazine Derivatives This table outlines the primary Cytochrome P450 isoenzymes involved in the biotransformation of various piperazine-containing compounds.
| Compound/Class | Major CYP Isoenzymes Involved | Metabolic Reaction | Reference |
| Arylpiperazines | CYP3A4, CYP2D6 | N-dealkylation, Oxidation | nih.gov |
| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | Hydroxylation, N-dealkylation | researchgate.net |
| Imatinib | CYP3A4 (major); CYP1A2, CYP2D6, CYP2C9, CYP2C19 (minor) | N-demethylation | clinpgx.org |
| Cariprazine | CYP3A4 (major); CYP2D6 (minor) | Demethylation, Hydroxylation | clinpgx.org |
| PF-00734200 (Piperazine-Pyrrolidine) | CYP2D6, CYP3A4 | Hydroxylation | doi.org |
Pre-clinical Metabolic Interactions with Other Compounds
Given their reliance on major CYP450 enzymes for metabolism, piperazine-pyrrolidine derivatives have a significant potential for metabolic drug-drug interactions. These interactions can occur when co-administered drugs compete for the same enzyme, or when one drug inhibits or induces the enzyme that metabolizes another.
In vitro studies have demonstrated that many piperazine analogues exhibit significant inhibitory activity against a range of CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net For example, benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), often used in combination, were found to inhibit each other's metabolism, which could have clinical implications. researchgate.net
Furthermore, some piperazine-containing compounds have been identified as mechanism-based inactivators (MBIs) of both CYP3A4 and CYP2D6. nih.govresearchgate.net Mechanism-based inactivation is an irreversible inhibition that can lead to more prolonged and potent drug interactions than competitive inhibition. The drug imatinib also acts as a potent competitive inhibitor of CYP2D6 and CYP3A4/5. clinpgx.org This potential to inhibit or inactivate key drug-metabolizing enzymes means that compounds based on the this compound scaffold must be carefully evaluated for their interaction profile during preclinical development.
Considerations for Prodrug and Soft Drug Design Based on Piperazine-Pyrrolidine Derivatives
The piperazine scaffold is considered a "privileged structure" in medicinal chemistry because its properties can be readily modulated to improve pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net This adaptability makes it a suitable candidate for prodrug and soft drug design strategies.
A prodrug is an inactive or less active compound that is metabolized in vivo to the active parent drug. This approach can be used to improve properties such as solubility, permeability, or metabolic stability. For scaffolds containing pyrrolidine, phosphoramidate prodrugs have been successfully used to enhance biological activity. nih.gov For a piperazine-pyrrolidine derivative, a prodrug could be designed by attaching a cleavable promoiety to a known site of metabolism, such as one of the piperazine nitrogens. An essential criterion is that the prodrug should be chemically stable but readily hydrolyzed by enzymes in the body to release the active drug. mdpi.com
A soft drug is an active compound designed to undergo a predictable and controlled metabolic inactivation to a non-toxic metabolite after it has exerted its therapeutic effect. This strategy aims to minimize systemic side effects. Knowledge of the metabolic pathways of piperazine-pyrrolidine derivatives can be exploited to design soft drugs. For example, if N-dealkylation by CYP3A4 is a major metabolic route, a molecule could be designed where this specific cleavage results in a planned deactivation of the compound, thereby controlling its duration of action and minimizing off-target effects.
Future Directions and Research Opportunities
Development of Novel and Efficient Stereoselective Synthetic Strategies
A significant opportunity lies in the development of more efficient and stereoselective methods for synthesizing derivatives of 1-Methyl-4-(pyrrolidin-3-yl)piperazine. Since the stereochemistry of the pyrrolidine (B122466) ring can profoundly influence biological activity, controlling the spatial orientation of substituents is critical. nih.gov Future synthetic research should focus on methodologies that provide precise control over chiral centers.
Key research avenues include:
Asymmetric [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine scaffold. researchgate.netresearchgate.net Future work could focus on developing novel chiral catalysts or auxiliaries to achieve high enantioselectivity and diastereoselectivity in these reactions, allowing for the synthesis of specific stereoisomers of piperazine-pyrrolidine compounds. researchgate.netresearchgate.net
Catalytic Hydrogenation of Precursors: The hydrogenation of N-heteroaromatic compounds like pyridines and pyrroles is a common route to piperidines and pyrrolidines, respectively. nih.gov Research into advanced catalytic systems, such as those using rhodium, palladium, or heterogeneous cobalt catalysts, could enable the highly diastereoselective synthesis of complex piperazine-pyrrolidine scaffolds from readily available precursors. nih.gov
Use of Chiral Pool Starting Materials: Proline and 4-hydroxyproline (B1632879) are widely used as optically pure starting materials for introducing a pre-formed chiral pyrrolidine ring into a molecule. mdpi.com Future strategies could explore novel ways to functionalize these natural amino acids and couple them with piperazine (B1678402) moieties to generate diverse libraries of stereochemically defined compounds. mdpi.com
Table 1: Comparison of Stereoselective Synthetic Strategies for Pyrrolidine Scaffolds
| Synthetic Strategy | Description | Advantages | Potential Future Development |
| Asymmetric [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile to form a pyrrolidine ring. researchgate.net | Direct formation of the pyrrolidine scaffold; potential for high stereocontrol. researchgate.netresearchgate.net | Development of more efficient and recyclable organocatalysts to improve yields and enantioselectivity. researchgate.net |
| Catalytic Hydrogenation | Reduction of pyridine (B92270) or pyrrole (B145914) precursors using transition metal catalysts. nih.gov | Access to a wide range of substituted products from common starting materials. nih.gov | Design of novel catalysts for hydrogenation under milder conditions (lower temperature and pressure) and with higher stereoselectivity. nih.gov |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules like L-proline as starting materials. mdpi.com | Ensures the production of optically pure compounds with a pre-defined stereocenter. mdpi.com | Exploring new derivatization and coupling reactions to expand the diversity of accessible piperazine-pyrrolidine structures. mdpi.com |
| Multi-component Reactions (MCRs) | One-pot reactions combining three or more reactants to form the final product. researchgate.net | High atom and step economy, reduced waste, and operational simplicity. researchgate.net | Application of MCRs to create complex and diverse libraries of piperazine-pyrrolidine derivatives for high-throughput screening. researchgate.net |
Exploration of New Pharmacological Targets for Piperazine-Pyrrolidine Scaffolds
The piperazine-pyrrolidine scaffold is present in compounds exhibiting a wide array of biological activities, suggesting its potential to interact with numerous pharmacological targets. researchgate.netfrontiersin.orgresearchgate.net While derivatives have been explored for roles in the central nervous system (CNS) and as antimicrobial or anticancer agents, many other potential targets remain unexamined. nih.govresearchgate.netfrontiersin.org
Future pharmacological explorations could target:
Neurodegenerative Diseases: Given the prevalence of piperazine derivatives in CNS-active drugs, exploring targets related to Alzheimer's and Parkinson's diseases is a logical next step. researchgate.netresearchgate.net Targets could include monoamine oxidases (MAO-A and MAO-B), cholinesterases, and sigma receptors (σ1R). researchgate.netnih.gov
Enzyme Inhibition: Pyrrolidine derivatives have shown potential as inhibitors of enzymes like glycosidase and aldose reductase, which are relevant in metabolic disorders such as diabetes. frontiersin.org The this compound scaffold could be used to design inhibitors for other enzyme classes, such as kinases or proteases, which are implicated in cancer and inflammatory diseases. researchgate.netnih.gov
Infectious Diseases: The scaffold could be functionalized to develop novel agents against various pathogens. Targets could include bacterial enzymes like DNA gyrase and topoisomerase IV or viral proteins. frontiersin.org
Table 2: Potential Pharmacological Targets for Piperazine-Pyrrolidine Derivatives
| Target Class | Specific Examples | Therapeutic Area | Rationale |
| CNS Receptors/Enzymes | Monoamine Oxidase (MAO), Cholinesterases (AChE, BChE), Sigma Receptors (σ1R, σ2R). researchgate.netnih.gov | Neurodegenerative Diseases, Depression. researchgate.netnih.gov | The piperazine moiety is a common pharmacophore in many CNS-active drugs and has shown affinity for these targets. researchgate.net |
| Kinases | mTORC1, Epidermal Growth Factor Receptor (EGFR). frontiersin.orgmdpi.com | Cancer. researchgate.net | Piperazine and pyrrolidine derivatives have been successfully developed as kinase inhibitors for cancer therapy. frontiersin.orgmdpi.com |
| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV. frontiersin.org | Infectious Diseases. | Pyrrolidine-containing compounds have demonstrated antibacterial activity by inhibiting these essential enzymes. frontiersin.org |
| Metabolic Enzymes | Glycosidase, Aldose Reductase, Malic Enzyme. frontiersin.orgnih.gov | Diabetes, Metabolic Disorders. | Polyhydroxylated pyrrolidines are known inhibitors of enzymes involved in carbohydrate metabolism. frontiersin.org |
| Chemokine Receptors | CXCR4. frontiersin.org | Cancer Metastasis, HIV, Inflammation. | Pyrrolidine derivatives have been identified as potent antagonists of the CXCR4 receptor. frontiersin.org |
Integration of Advanced Computational Approaches in Lead Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby guiding the synthesis of more promising compounds. patsnap.comfrontiersin.org The integration of these in silico methods is crucial for the efficient optimization of leads derived from the this compound scaffold.
Future research should emphasize:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can develop mathematical models that correlate the chemical structure of piperazine-pyrrolidine derivatives with their biological activity. mdpi.compatsnap.com These models can predict the potency of newly designed compounds before synthesis, saving time and resources. mdpi.com
Molecular Docking and Dynamics Simulations: For targets with known three-dimensional structures, molecular docking can predict the binding mode and affinity of novel ligands. nih.govmdpi.com Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and key interactions, guiding further structural modifications. nih.govmdpi.com
In Silico ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital to avoid late-stage failures. frontiersin.orgnih.gov Computational tools can assess the drug-likeness of new derivatives, predicting properties like solubility, cell permeability, and potential toxicity, allowing chemists to prioritize compounds with favorable pharmacokinetic profiles. nih.govpharmacophorejournal.com
Table 3: Advanced Computational Approaches in Drug Design
| Computational Method | Application in Lead Optimization | Expected Outcome |
| QSAR Modeling | Predict the biological activity of unsynthesized derivatives based on their structural features. patsnap.com | Prioritization of synthetic candidates with high predicted potency; identification of key structural determinants for activity. mdpi.com |
| Molecular Docking | Predict the binding orientation and affinity of ligands within a target's active site. nih.gov | Understanding of ligand-receptor interactions; rational design of modifications to improve binding. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the movement of the ligand-protein complex over time. mdpi.com | Assessment of binding stability; identification of crucial amino acid residues for interaction. nih.gov |
| In Silico ADMET Prediction | Evaluate pharmacokinetic and toxicity profiles of virtual compounds. frontiersin.org | Early identification of candidates with poor drug-like properties; optimization for better bioavailability and safety. pharmacophorejournal.com |
| Virtual Screening | Screen large libraries of virtual compounds against a biological target. mdpi.com | Identification of novel hit compounds with diverse chemical scaffolds for further development. patsnap.com |
Design and Synthesis of Multi-Target Directed Ligands
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making them difficult to treat with single-target drugs. mdpi.comacs.org An emerging paradigm is the design of multi-target-directed ligands (MTDLs)—single molecules engineered to modulate several biological targets simultaneously. nih.govnih.gov The piperazine-pyrrolidine scaffold is an excellent framework for developing MTDLs due to its structural versatility, which allows for the incorporation of different pharmacophores to engage multiple targets. researchgate.netnih.gov
Future opportunities in this area include:
Combining Kinase and BACE1 Inhibition for Alzheimer's Disease: Researchers have successfully combined fragments that inhibit key protein kinases involved in Alzheimer's pathology with fragments targeting beta-secretase (BACE1). nih.gov The piperazine-pyrrolidine core could serve as a linker to connect these distinct pharmacophores, creating a dual-action therapeutic.
Dual MAO and Cholinesterase Inhibitors: Derivatives of N-methyl piperazine have been evaluated as inhibitors of both monoamine oxidase-B (MAO-B) and cholinesterases. researchgate.net This dual inhibition is a promising strategy for treating neurodegenerative diseases. The this compound scaffold could be optimized to fine-tune the inhibitory activity against both enzyme families.
Hybrid Antidepressant Agents: By combining pharmacophores that target the serotonin (B10506) transporter (SERT) and serotonin receptors (e.g., 5-HT₁ₐ), it is possible to create MTDLs with enhanced antidepressant effects. nih.gov The piperazine-pyrrolidine structure can be used as a central scaffold to link these different recognition elements. nih.gov
Application in Chemical Biology Tool Development
Beyond direct therapeutic applications, derivatives of this compound can be developed into valuable chemical biology tools to probe biological systems. These tools are essential for understanding disease mechanisms and validating new drug targets.
Potential applications include:
Molecular Probes: By attaching a fluorescent dye or a radioactive isotope to the scaffold, researchers can create molecular probes to visualize and quantify the distribution of a specific target receptor or enzyme in cells and tissues.
Affinity-Based Probes: Immobilizing a potent and selective ligand based on the piperazine-pyrrolidine scaffold onto a solid support can create an affinity chromatography matrix. This tool can be used to isolate and identify its binding partners from complex biological samples, aiding in target identification and validation.
Pharmacological Modulators: Highly selective ligands can serve as tools to study the physiological role of a specific receptor or enzyme. By selectively activating or inhibiting a target, researchers can investigate its function in cellular pathways and disease models. The development of such tools for 5-HT₆ receptors has been noted as a valuable application. sigmaaldrich.com
Q & A
Q. What are the common synthetic routes for 1-Methyl-4-(pyrrolidin-3-yl)piperazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A widely used approach involves coupling reactions between substituted piperazines and pyrrolidine derivatives. For example, describes a reflux-based method using dichloromethane as a solvent, where p-nitrobenzyl bromide reacts with N-methylpiperazine in the presence of ethylamine (68% yield). Key factors affecting yield include:
- Reagent stoichiometry : Excess alkylating agents (e.g., p-nitrobenzyl bromide) improve substitution efficiency.
- Temperature control : Reflux conditions (~40–50°C) optimize reaction kinetics while minimizing side reactions.
- Catalysts : Bases like triethylamine or coupling agents (e.g., EDC/HOAt in ) enhance nucleophilic substitution.
Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC or NMR ( ).
Q. How is this compound structurally characterized in academic research?
- Methodological Answer : Structural confirmation relies on a multi-technique approach:
- NMR spectroscopy : - and -NMR identify proton environments (e.g., methyl groups at δ ~2.3 ppm, pyrrolidine protons at δ ~1.5–3.0 ppm) and carbon backbone connectivity ( ).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 183.149) and fragmentation patterns.
- IR spectroscopy : Peaks near 2800 cm (C-H stretching) and 1450 cm (C-N vibrations) validate functional groups ( ).
Discrepancies in spectral data may indicate regioisomeric impurities, necessitating iterative synthesis optimization.
Advanced Research Questions
Q. What experimental strategies are used to evaluate the pharmacological activity of this compound derivatives?
- Methodological Answer : Piperazine derivatives are screened for bioactivity using:
- Kinase inhibition assays : FLT3 enzymatic activity is measured via fluorescence-based ADP-Glo™ assays. For example, highlights the role of the 1-methyl-4-(2-trifluoromethylbenzyl)piperazine moiety in FLT3 inhibition (IC < 10 nM).
- Receptor binding studies : Radioligand displacement assays (e.g., -spiperone for dopamine D2 receptors) quantify binding affinity ( ).
- Functional cellular assays : Antiarrhythmic activity is assessed using patch-clamp electrophysiology to measure ion channel modulation ( ).
Dose-response curves and Schild analysis differentiate competitive vs. allosteric mechanisms.
Q. How can researchers resolve contradictions in reported bioactivity data for piperazine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., MV4-11 vs. MOLM-14 in ) or buffer pH affect receptor conformation.
- Compound purity : LC-MS quantification of impurities (e.g., unreacted starting materials) ensures reproducibility.
- Structural analogs : Subtle modifications (e.g., nitro vs. trifluoromethyl substituents) drastically alter potency ( ).
Meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) and orthogonal assays (e.g., SPR vs. fluorescence polarization) improve data reliability.
Q. What are the design considerations for optimizing this compound in CNS drug development?
- Methodological Answer : Key parameters include:
- Blood-brain barrier (BBB) penetration : LogP values between 2–3 (calculated via ChemAxon) and polar surface area < 80 Å enhance brain uptake ( ).
- Metabolic stability : Microsomal incubation assays (e.g., human liver microsomes) identify vulnerable sites (e.g., N-methyl groups prone to oxidation).
- Selectivity profiling : Off-target screening against GPCRs (e.g., serotonin 5-HT) minimizes adverse effects ( ).
Computational tools like molecular docking (AutoDock Vina) predict binding poses to dopamine or serotonin receptors ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
